REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6][CH2:5]2.[C:12](OCC)(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]>C1(C)C(C)=CC=CC=1.N1C=CC=CC=1>[C:12]([N:8]1[C:9]2[C:4](=[CH:3][C:2]([CH3:1])=[CH:11][CH:10]=2)[CH2:5][CH2:6][CH2:7]1)(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2CCCNC2=CC1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
washed in turn with 2N hydrochloric acid (2× 20 ml) and water (2 × 20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure at 100° to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)N1CCCC2=CC(=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |